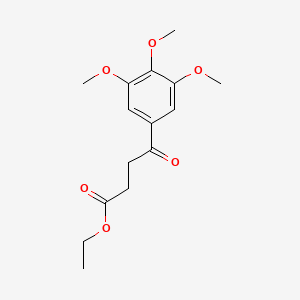

Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate is a chemical compound with the molecular formula C14H18O6 . It is also known by several synonyms such as ethyl 3-oxo-3-3,4,5-trimethoxyphenyl propanoate, butyric 3,4,5-trimethoxybenzoic anhydride, and ethyl 3-oxo-3-3,4,5-trimethoxyphenyl propionate .

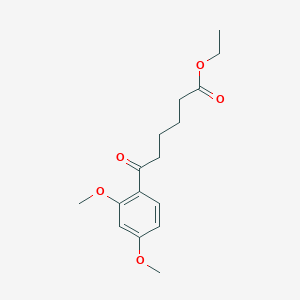

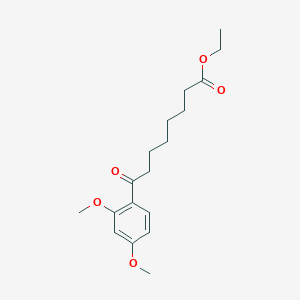

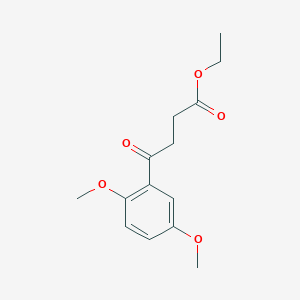

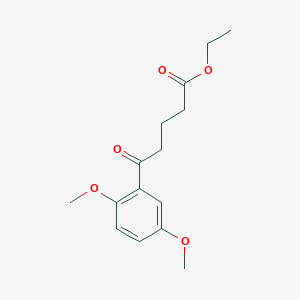

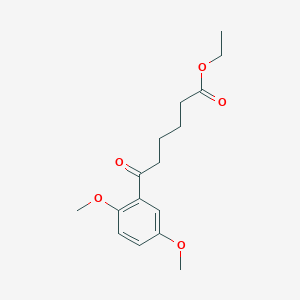

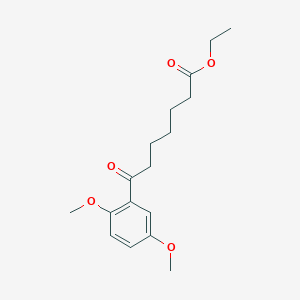

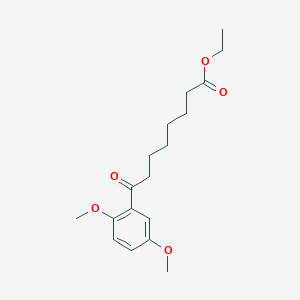

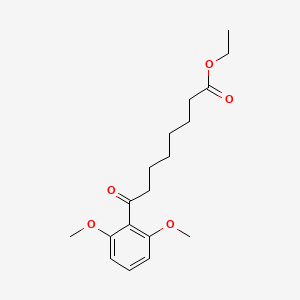

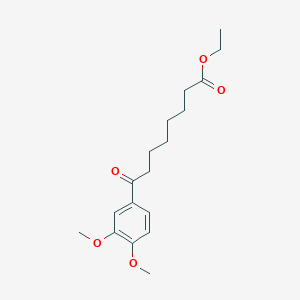

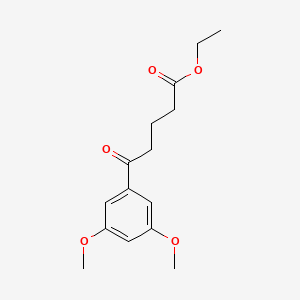

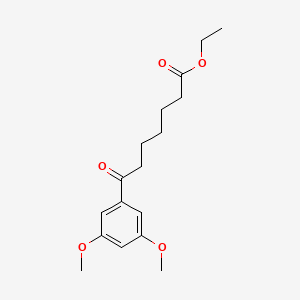

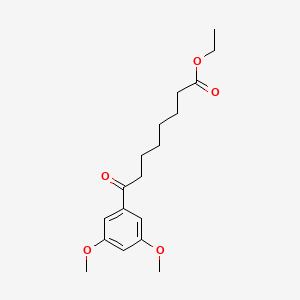

Molecular Structure Analysis

The molecular structure of Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate is characterized by a central phenyl ring substituted with three methoxy groups and a butanoate group . The exact structure can be represented by the SMILES notation: CCOC(=O)CC(=O)C1=CC(=C(C(=C1)OC)OC)OC .

Physical And Chemical Properties Analysis

Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate is a crystalline powder with a molecular weight of 282.29 g/mol . It has a melting point range of 86°C to 91°C .

Wissenschaftliche Forschungsanwendungen

Biological Activity

The compound’s related functional group, 3,4,5-trimethoxyphenyl (TMP), is a core structure in various biologically active molecules found in natural products and synthetic compounds .

Synthesis and Design

There has been research on designing and synthesizing derivatives of related compounds for biological evaluation .

Anticancer Activity

Studies have been conducted on novel derivatives tethered with 3,4,5-trimethoxycinnamamide for their potential anticancer activity .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Related compounds such as (e)-3-(3,4,5-trimethoxyphenyl) acrylic acid (tmca) amide derivatives have shown good binding interactions with the gaba transferase .

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit anticonvulsant and sedative activities

Biochemical Pathways

Related compounds have been associated with the gaba neurotransmission pathway , which plays a crucial role in inhibitory signaling in the nervous system.

Pharmacokinetics

Natural products with similar structures often allow for biological activity or structural modification to improve potency and pharmacokinetics .

Result of Action

Related compounds have shown promising cytostatic activity against multiple cell lines .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, such as gene mutations or other environmental factors .

Eigenschaften

IUPAC Name |

ethyl 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-5-21-14(17)7-6-11(16)10-8-12(18-2)15(20-4)13(9-10)19-3/h8-9H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBVKSUEKGYRDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C(=C1)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645847 |

Source

|

| Record name | Ethyl 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate | |

CAS RN |

856811-67-1 |

Source

|

| Record name | Ethyl 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.